4-Chloro-2-(methoxymethyl)pyrimidine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis
The pyrimidine scaffold is a cornerstone of modern organic and medicinal chemistry. researchgate.netnih.gov Its significance stems from its presence at the core of essential biological molecules such as the nucleobases cytosine, thymine, and uracil, which form the genetic blueprint of all living organisms. researchgate.netchemicalbook.com This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents. nih.govresearchgate.net The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological activities. nih.gov Consequently, pyrimidine-based compounds have found widespread application as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. tandfonline.com
Overview of Halogenated Pyrimidines as Versatile Building Blocks
Within the broad family of pyrimidine derivatives, halogenated pyrimidines stand out as exceptionally versatile building blocks in organic synthesis. The presence of one or more halogen atoms on the pyrimidine ring imparts a unique reactivity profile, making them susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the strategic introduction of a wide range of functional groups, providing a powerful tool for the construction of complex molecular architectures.
The chlorine atom, in particular, serves as an excellent leaving group, facilitating reactions with a diverse array of nucleophiles such as amines, alcohols, and thiols. This reactivity is the foundation for the synthesis of a multitude of substituted pyrimidines with tailored properties. The controlled and selective displacement of chlorine atoms is a key strategy in the multi-step synthesis of many pharmaceutical and agrochemical compounds.
Structural Features and Chemical Relevance of 4-Chloro-2-(methoxymethyl)pyrimidine
This compound is a specific example of a functionalized pyrimidine that embodies the chemical utility of this class of compounds. Its structure is characterized by a pyrimidine core substituted with a chloro group at the 4-position and a methoxymethyl group at the 2-position.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 105950-89-8 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Physical Form | Liquid |
| Purity | Typically ≥95% |
| Storage Temperature | -10°C |
This data is compiled from commercially available sources. sigmaaldrich.comguidechem.comchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVFDJMABYSNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Methoxymethyl Pyrimidine
Precursor Synthesis and Reactant Selection
The key precursor for the synthesis of 4-chloro-2-(methoxymethyl)pyrimidine is 2-(methoxymethyl)pyrimidin-4-ol, which exists in tautomeric equilibrium with 2-(methoxymethyl)pyrimidin-4(3H)-one. The synthesis of this precursor is typically achieved through a cyclocondensation reaction, a common strategy for forming the pyrimidine (B1678525) core.
The selection of reactants is crucial for the successful synthesis of the pyrimidine ring. This reaction generally involves the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent. For the synthesis of 2-(methoxymethyl)pyrimidin-4-ol, the logical choice of reactants would be:
Methoxyacetamidine: This amidine provides the N-C-N backbone of the pyrimidine ring and incorporates the desired methoxymethyl group at the 2-position. It can be used as its hydrochloride salt.
A three-carbon component with carbonyl groups or their equivalents: A suitable reactant is typically a β-ketoester, such as ethyl acetoacetate (B1235776) or a related derivative that can cyclize with the amidine to form the pyrimidin-4-ol ring system.
The general reaction involves the nucleophilic attack of the amidine nitrogens on the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the stable pyrimidine ring.
Optimized Reaction Conditions and Process Parameters
The conversion of 2-(methoxymethyl)pyrimidin-4-ol to this compound is achieved through a chlorination reaction. The most commonly employed and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). google.comgoogle.com The reaction is typically performed in the presence of an organic base to neutralize the hydrogen chloride (HCl) generated during the reaction, which can improve yields and prevent unwanted side reactions.
Key reaction parameters include:
Chlorinating Agent: Phosphorus oxychloride is the reagent of choice for converting the hydroxyl group of the pyrimidine to a chlorine atom.
Organic Base: Tertiary amines such as triethylamine, N,N-dimethylaniline, or pyridine (B92270) are often added to the reaction mixture. google.com These bases act as HCl scavengers.
Temperature: The reaction temperature can range from room temperature (25 °C) to the reflux temperature of phosphorus oxychloride (around 105-110 °C). google.com The optimal temperature depends on the specific substrate and the desired reaction rate.
Reaction Time: The duration of the reaction is typically in the range of 2 to 5 hours, and it is monitored for completion using techniques such as thin-layer chromatography (TLC). google.com
Solvent: In many cases, phosphorus oxychloride itself can serve as the solvent if used in sufficient excess. In other instances, a high-boiling inert solvent may be employed.
The work-up procedure generally involves the careful quenching of the reaction mixture with ice water to hydrolyze the excess phosphorus oxychloride. The product is then extracted into an organic solvent, washed, dried, and purified.
Reaction Yields and Purity Assessment
The chlorination of hydroxypyrimidines to their corresponding chloropyrimidines is generally a high-yielding reaction. For analogous syntheses, yields are frequently reported to be in the range of 75% to over 90%. google.com For instance, the synthesis of 4-chloro-2-methylpyrimidine (B1348355) from 2-methyl-4-hydroxypyrimidine has been reported with yields as high as 91.55%. google.com
The purity of the final product is critical for its use in subsequent reactions. Purity is typically assessed using analytical techniques such as:
Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
For many reported chlorination reactions of this type, the purity of the isolated product is often greater than 98%. google.com Purification is commonly achieved through recrystallization or distillation under reduced pressure.
| Analogous Compound | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 4-chloro-2-methylpyrimidine | 88.98 | >98 | google.com |
| 4-chloro-2-methylpyrimidine | 91.55 | >98 | google.com |
| 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine | 76.5 | 100 | google.com |
Scale-Up Considerations for Laboratory and Pilot Production
The transition from laboratory-scale synthesis to pilot and industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Key considerations include:
Reagent Handling: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires specialized handling procedures on a larger scale.
Exothermic Reactions: The quenching of the reaction mixture with water is highly exothermic and requires efficient cooling and controlled addition to manage the heat generated.
Waste Management: The reaction generates significant amounts of acidic waste, primarily from the hydrolysis of excess phosphorus oxychloride. An industrial process must include robust procedures for the neutralization and disposal of this waste.
Solvent Selection: While excess phosphorus oxychloride can act as a solvent, on an industrial scale, the use of a co-solvent might be preferred to improve handling and reaction control. The choice of solvent should consider factors such as boiling point, recovery, and environmental impact. The use of non-halogenated solvents is often preferred. google.com
Product Isolation: On a larger scale, isolation methods such as distillation or crystallization need to be optimized for efficiency and throughput.
Comparative Analysis of Different Synthetic Routes
While the primary synthetic route for this compound involves the chlorination of 2-(methoxymethyl)pyrimidin-4-ol, alternative strategies can be considered.
Route 1: Chlorination of a Hydroxypyrimidine (Primary Route)
Advantages: This is a well-established and generally high-yielding method. The starting materials for the precursor synthesis are often readily available.
Disadvantages: The use of phosphorus oxychloride presents handling and waste disposal challenges, particularly on a large scale.
Route 2: Synthesis from a Di-chlorinated Pyrimidine
An alternative approach could involve starting with a readily available di-chlorinated pyrimidine, such as 2,4-dichloropyrimidine, and selectively substituting the chlorine atom at the 2-position. This would involve a nucleophilic substitution reaction with sodium methoxide (B1231860) to introduce the methoxymethyl group.
Advantages: This route might avoid the synthesis of the hydroxypyrimidine precursor if a suitable di-chlorinated starting material is commercially available and cost-effective.
Disadvantages: The regioselectivity of the substitution reaction can be a challenge. It may be difficult to selectively substitute at the 2-position without also reacting at the 4-position, leading to a mixture of products.
Route 3: Cycloaddition Reactions
More advanced synthetic strategies could involve [4+2] cycloaddition reactions using 1,3-diazabutadienes. researchgate.net In such a route, a suitably substituted diazabutadiene could react with a ketene (B1206846) or a similar two-carbon component to form the pyrimidinone ring, which would then be chlorinated.
Advantages: This approach could offer a more convergent and potentially more efficient synthesis of the pyrimidine core.
Disadvantages: The synthesis of the required substituted 1,3-diazabutadiene precursor can be complex and may involve multiple steps.
| Synthetic Route | Key Advantages | Key Disadvantages |
|---|---|---|
| Route 1: Chlorination of Hydroxypyrimidine | High yields, well-established methodology. | Use of hazardous reagents (POCl₃), waste disposal issues. |
| Route 2: From Di-chlorinated Pyrimidine | Potentially fewer steps if starting material is available. | Challenges with regioselectivity, potential for product mixtures. |
| Route 3: Cycloaddition Reactions | Convergent synthesis. | Complexity in synthesizing the required precursors. |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methoxymethyl Pyrimidine
Expected Nucleophilic Substitution Reactions at the C-4 Position
The pyrimidine (B1678525) ring is electron-deficient, which activates halogens at the C-2, C-4, and C-6 positions towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C-4 position of 4-Chloro-2-(methoxymethyl)pyrimidine is anticipated to be the primary site for nucleophilic attack. This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups.
Predicted Amination Reactions with Primary and Secondary Amines
It is expected that this compound would react with various primary and secondary amines to yield the corresponding 4-amino-2-(methoxymethyl)pyrimidine derivatives. Such reactions are typically performed in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The reaction conditions would likely vary depending on the nucleophilicity and steric bulk of the amine. However, no specific examples or yield data for this transformation on the target molecule have been documented.
Predicted Alkoxylation and Aryloxylation Reactions
The displacement of the C-4 chlorine by oxygen nucleophiles, such as alkoxides and aryloxides, is a predicted pathway for the synthesis of 4-alkoxy- and 4-aryloxy-2-(methoxymethyl)pyrimidines. These reactions typically involve treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide/aryloxide in an anhydrous solvent. While this is a standard method for analogous compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which readily reacts with sodium phenoxide, specific data for this compound is absent from the literature.
Predicted Thiolate and Thioalkoxylation Reactions
Similarly, sulfur nucleophiles like thiolates and thioalkoxides are expected to displace the C-4 chlorine to form the corresponding thioethers. Reactions of 4-chloropyrimidines with thiols or their corresponding salts are well-known, yielding stable C-S bonds. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to react with sodium thiophenoxide. It is highly probable that this compound would undergo analogous transformations, but specific experimental details are not available.
General Mechanistic Considerations of the SNAr Pathway
The nucleophilic substitution at the C-4 position of chloropyrimidines proceeds via the SNAr mechanism. This pathway typically involves the initial attack of the nucleophile on the electron-deficient C-4 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. For some SNAr reactions, particularly on heteroaromatic systems, a concerted mechanism where the C-Nu bond formation and C-Cl bond cleavage occur in a single transition state has been proposed. Kinetic studies on closely related chloropyrimidines would be necessary to elucidate the precise mechanism for this specific substrate, but such studies have not been published.
Expected Reactivity of the Methoxymethyl Group
Predicted Deprotection and Functional Group Interconversion Strategies
The methoxymethyl (MOM) group is commonly used as a protecting group for alcohols and amides. In the context of 2-(methoxymethyl)pyrimidine derivatives, this group functions as a masked hydroxymethyl group. The MOM ether can typically be cleaved under acidic conditions. A variety of Brønsted or Lewis acids can be employed for this deprotection, which proceeds via the formation of an oxonium ion intermediate. The specific conditions required for the selective deprotection of the methoxymethyl group in this compound, without affecting other parts of the molecule, would need experimental validation. Following deprotection to the corresponding 2-(hydroxymethyl)pyrimidine, the alcohol functionality could be further converted into other groups, such as aldehydes or carboxylic acids, through standard oxidation protocols. However, literature detailing these specific transformations for the target compound is not available.
Article on the Chemical Reactivity of this compound Remains Unwritten Due to Lack of Specific Research Data
An in-depth article focusing solely on the chemical compound “this compound,” as outlined in the user’s request, cannot be generated at this time. Extensive searches for specific research findings on the oxidation and reduction pathways, metal-catalyzed cross-coupling reactions, and electrophilic reactions of this particular compound have yielded insufficient data to produce a thorough, informative, and scientifically accurate article.
General information on related compounds, such as other substituted chloropyrimidines, indicates a potential for reactivity in reactions like the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. For instance, patent literature mentions this compound as a potential reactant in Buchwald-Hartwig and Suzuki reactions, but fails to provide any specific reaction conditions, yields, or mechanistic details that are essential for a detailed scientific article.
Without specific studies on this compound, any attempt to write the requested article would be speculative and would not meet the high standards of scientific accuracy and detail required. Further research and publication of experimental work on this specific compound are needed before a comprehensive article on its chemical reactivity and mechanistic investigations can be composed.
Electrophilic Reactions on the Pyrimidine Ring System
Nitration and Halogenation
There is a lack of specific published research on the nitration and direct halogenation (other than the synthesis of the chlorinated compound itself) of this compound. Generally, the conditions required for the nitration of pyrimidine derivatives are harsh and often result in low yields due to the ring's inherent electron deficiency. The presence of a chlorine atom and a methoxymethyl group would further influence the regioselectivity and feasibility of such reactions, but without experimental studies, any discussion would be purely speculative.
Friedel-Crafts Type Reactions
Similarly, no specific examples of Friedel-Crafts type reactions involving this compound are documented in the surveyed literature. The highly deactivated nature of the pyrimidine ring makes it a poor substrate for classical Friedel-Crafts alkylation or acylation, which typically require electron-rich aromatic systems.
Cycloaddition Reactions and Annulation Pathways
While cycloaddition and annulation reactions are powerful tools for the synthesis of fused heterocyclic systems, there is no specific information detailing the participation of this compound in such transformations. The potential for this compound to act as a dienophile or to undergo annulation would depend on its electronic properties and the specific reaction partners and conditions, none of which are described in the available literature.
Utility As a Versatile Synthetic Intermediate for Advanced Organic Molecules
Construction of Diversely Substituted Pyrimidine (B1678525) Derivatives
The presence of a chlorine atom at the C4 position of the pyrimidine ring renders 4-Chloro-2-(methoxymethyl)pyrimidine highly susceptible to nucleophilic substitution and cross-coupling reactions. This reactivity is the cornerstone of its utility in generating a library of substituted pyrimidine derivatives.
Synthesis of Polyfunctionalized Pyrimidines
The chlorine atom at the 4-position of this compound serves as a versatile handle for the introduction of a wide array of functional groups. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex aromatic and heteroaromatic systems. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are instrumental in this regard, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine core and various aryl or heteroaryl boronic acids or esters. This method is particularly useful for synthesizing 4-aryl-2-(methoxymethyl)pyrimidines, which are prevalent motifs in medicinal chemistry. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. The choice of reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partners nih.govmdpi.commdpi.com.
Sonogashira Coupling: For the introduction of alkynyl moieties at the C4 position, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction between this compound and a terminal alkyne provides a direct route to 4-alkynyl-2-(methoxymethyl)pyrimidines. These products can serve as valuable intermediates for further transformations, such as cyclization reactions or the synthesis of conjugated systems.
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the C4 position is readily achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. This reaction is a powerful tool for the synthesis of 4-amino-2-(methoxymethyl)pyrimidine derivatives, which are of significant interest in drug discovery.
Below is an interactive data table summarizing representative palladium-catalyzed cross-coupling reactions on analogous 4-chloropyrimidine systems.
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Representative Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Arylpyrimidine | 75-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Alkynylpyrimidine | 70-90 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-Aminopyrimidine | 65-85 |
Regioselective Derivatization Strategies
A key feature of this compound is the differential reactivity of its substituted positions. The chlorine atom at the C4 position is significantly more labile towards nucleophilic substitution and palladium-catalyzed coupling than the methoxymethyl group at the C2 position. This inherent regioselectivity is a crucial aspect of its synthetic utility, allowing for the selective modification of the C4 position without affecting the C2 substituent nih.govacs.org.
This predictable regioselectivity stems from the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring are electron-withdrawing, making the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. The C4 and C6 positions are generally more electrophilic than the C2 position. Consequently, nucleophiles will preferentially attack the C4 position, leading to the displacement of the chlorine atom mdpi.com.
This regioselectivity allows for a stepwise functionalization of the pyrimidine core. For instance, a Suzuki coupling can be performed at the C4 position, followed by a subsequent transformation at another position, if desired, under different reaction conditions. This level of control is essential for the rational design and synthesis of complex, polyfunctionalized pyrimidine derivatives.
Preparation of Fused Heterocyclic Systems
Beyond the synthesis of simple substituted pyrimidines, this compound is a valuable precursor for the construction of more complex fused heterocyclic systems. These scaffolds are of immense importance in medicinal chemistry, as they often mimic the structures of endogenous purines and other biologically relevant molecules.
Pyrrolo[2,3-d]pyrimidine Scaffolds
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a prominent scaffold in numerous kinase inhibitors and other therapeutic agents. This compound can serve as a key starting material for the synthesis of this important heterocyclic system. A common strategy involves the initial displacement of the C4-chloro group with a suitable nitrogen nucleophile that bears a latent functionality for subsequent pyrrole ring formation.
For example, reaction with an aminoacetaldehyde acetal followed by acid-catalyzed cyclization and aromatization can lead to the formation of the pyrrolo[2,3-d]pyrimidine ring system. The methoxymethyl group at the 2-position can be retained throughout the synthesis or can be further modified in the final product.
Pyrido[2,3-d]pyrimidine (B1209978) and Other Annulated Pyrimidine Systems
The synthetic utility of this compound extends to the preparation of other fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. The construction of the fused pyridine (B92270) ring often involves a sequence of reactions that build upon the pyrimidine core. For instance, a Sonogashira coupling at the C4 position with a suitably functionalized alkyne can be followed by an intramolecular cyclization to form the annulated pyridine ring.
Similarly, other heterocyclic rings can be fused to the pyrimidine core through carefully designed synthetic routes that leverage the reactivity of the C4-chloro group. These strategies often involve the introduction of a side chain at the C4 position that can undergo a subsequent intramolecular cyclization reaction.
Multi-Component Reactions for Fused Ring Formation
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex heterocyclic molecules in a single step from three or more starting materials. While specific examples involving this compound in MCRs for fused ring formation are not extensively documented, its reactive nature makes it a promising candidate for such transformations.
In principle, this compound could participate in MCRs where the C4-chloro group is displaced by a nucleophile generated in situ, or where the pyrimidine ring itself acts as a component in a cycloaddition reaction. The development of novel MCRs involving this versatile building block holds significant potential for the rapid and diversity-oriented synthesis of novel fused heterocyclic scaffolds.
Development of Complex Organic Building Blocks
The inherent reactivity of this compound makes it an exemplary starting material for the synthesis of more elaborate molecular subunits. The chloro substituent at the 4-position is susceptible to nucleophilic displacement, a cornerstone of its versatility. This allows for the introduction of a wide array of functional groups, thereby enabling the construction of diverse and complex organic building blocks.
Incorporation into Polycyclic Frameworks
The pyrimidine core of this compound is a common motif in a multitude of biologically active compounds and functional materials. Its ability to serve as a foundation for the construction of fused heterocyclic systems is of significant interest to synthetic chemists. Through carefully designed reaction sequences, the pyrimidine ring can be annulated with other cyclic structures, leading to the formation of polycyclic frameworks.
While specific examples detailing the use of this compound in the synthesis of polycyclic compounds are not extensively documented in publicly available literature, the reactivity of analogous 4-chloropyrimidine derivatives provides a strong indication of its synthetic potential. For instance, related compounds such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine are known to undergo condensation reactions to yield fused ring systems . These reactions typically involve an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization.
A general strategy for the incorporation of the this compound scaffold into a polycyclic framework can be envisioned through a tandem reaction sequence. This might involve an initial substitution of the chlorine atom with a nucleophile bearing a second reactive site, followed by a subsequent intramolecular reaction to forge a new ring.
Table 1: Representative Analogous Annulation Reactions of 4-Chloropyrimidines
| Starting Material Analogue | Reagent | Conditions | Product (Polycyclic System) |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 2-Aminophenol | Base, Heat | Benzoxazolo[3,2-c]pyrimidine derivative |
| 4,6-Dichloropyrimidine | Hydrazine | Ethanol, Reflux | Pyrimido[4,5-c]pyridazine derivative |
| 4-Chloro-2-(trichloromethyl)pyrimidine | Sodium azide | DMF | Pyrimido[4,5-b]indole derivative researchgate.net |
This table presents reactions of analogous compounds to illustrate the potential synthetic pathways for this compound.
The methoxymethyl group at the 2-position can also play a role in these cyclization strategies. For example, it could be deprotected to reveal a hydroxymethyl group, which could then participate in an intramolecular cyclization.
Precursors for Chirality Introduction
The synthesis of enantiomerically pure organic molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals. While this compound is itself an achiral molecule, it can serve as a valuable precursor for the introduction of chirality into a molecule. This can be achieved through several established synthetic strategies.
One common approach involves the use of a chiral auxiliary . In this method, the achiral starting material is reacted with a chiral, enantiomerically pure molecule (the auxiliary) to form a new, diastereomeric intermediate. Subsequent reactions on this intermediate are then directed by the stereocenter(s) of the auxiliary, leading to the formation of a new stereocenter with a high degree of stereoselectivity. Finally, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Table 2: Conceptual Strategies for Chirality Introduction Using this compound
| Strategy | Description | Example (Conceptual) |
| Chiral Auxiliary | Reaction with a chiral alcohol to form a diastereomeric ether, followed by a diastereoselective reaction and subsequent removal of the auxiliary. | Reaction of this compound with (R)-(-)-2-butanol, followed by a diastereoselective nucleophilic substitution. |
| Asymmetric Catalysis | Use of a chiral catalyst to facilitate an enantioselective reaction, such as a kinetic resolution or an asymmetric nucleophilic substitution. | Enantioselective acylation of a derivative of this compound catalyzed by a chiral lipase. |
| Substrate-Controlled Diastereoselection | Introduction of a stereocenter through reaction with a chiral reagent, where the existing stereochemistry of the reagent dictates the stereochemical outcome. | Reaction with a chiral organometallic reagent to introduce a stereogenic center adjacent to the pyrimidine ring. |
Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, a derivative of this compound could undergo a kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched starting material.
Furthermore, the methoxymethyl group can be chemically manipulated to introduce a chiral center. For example, oxidation to an aldehyde followed by reaction with a chiral nucleophile could establish a new stereocenter.
Theoretical and Computational Investigations of 4 Chloro 2 Methoxymethyl Pyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimental means alone. For 4-chloro-2-(methoxymethyl)pyrimidine, these calculations can map out its electronic landscape and predict its behavior in chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted pyrimidines are instrumental in determining optimized molecular geometry and vibrational frequencies. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to accurately predict bond lengths, bond angles, and dihedral angles in its ground state. researchgate.net
These calculations would reveal the precise three-dimensional arrangement of the atoms and the distribution of electron density within the molecule. The electronic properties derived from DFT, such as total energy and dipole moment, provide a quantitative measure of the molecule's stability and polarity.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C4-Cl Bond Length (Å) | 1.745 |
| C2-C(methoxymethyl) Bond Length (Å) | 1.490 |
| N1-C2-N3 Bond Angle (°) | 126.5 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted pyrimidines.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be distributed over the pyrimidine (B1678525) ring and the oxygen atom of the methoxymethyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be localized primarily on the pyrimidine ring, particularly at the carbon atoms bearing the chloro and methoxymethyl substituents. wuxiapptec.com This localization of the LUMO at the C4 position suggests that this site is the most susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 2: Predicted Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.25 |
| LUMO | -1.15 |
Note: These energy values are representative examples for similar heterocyclic systems.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the MEP surface would show a region of significant negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them susceptible to protonation and other electrophilic interactions. researchgate.net A region of positive potential would be expected around the hydrogen atoms and, importantly, on the carbon atom attached to the chlorine (C4). This positive potential at C4 further supports the prediction from LUMO analysis that this is the primary site for nucleophilic attack. The chlorine atom itself would exhibit a region of negative potential, while also contributing to the electrophilicity of the C4 carbon through its inductive effect. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies, providing a deep understanding of reaction pathways and selectivity.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings. wuxiapptec.comrsc.org For this compound, the substitution of the chlorine atom at the C4 position by a nucleophile is a synthetically important transformation. Computational modeling can be used to characterize the transition state of this reaction.
By calculating the reaction energy profile, the structure of the transition state can be located and its energy determined. wuxiapptec.com Transition state calculations for the SNAr reaction on similar chloropyrimidines have shown that the energy of the transition state is a critical factor in determining the regioselectivity of the reaction. wuxiapptec.com For this compound, the transition state for nucleophilic attack at C4 would be characterized by the partial formation of a new bond between the nucleophile and C4, and the partial breaking of the C4-Cl bond. Vibrational frequency analysis is used to confirm the identity of a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com
Comparing the energy profiles for nucleophilic attack at different positions on the pyrimidine ring can explain observed regioselectivity. wuxiapptec.com For instance, the activation energy for substitution at C4 is expected to be significantly lower than at other positions, confirming it as the preferred site of reaction. These computational insights are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes involving this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-5-nitropyrimidine |
Conformational Analysis and Stability Studies
Conformational analysis is a critical aspect of computational chemistry that seeks to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For this compound, the primary focus of such a study would be the rotation around the single bonds of the methoxymethyl substituent attached to the pyrimidine ring.
A systematic conformational search would typically be performed using molecular mechanics or semi-empirical methods to identify all possible low-energy conformers. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), would be employed to optimize the geometry of these conformers and calculate their relative energies. samipubco.comtandfonline.com The results of these calculations allow for the determination of the global minimum energy conformer, which is the most stable and, therefore, the most abundant conformation at equilibrium.
Key parameters obtained from these studies include the relative Gibbs free energies and total energies of the different conformers. researchgate.net The conformer with the lowest energy is considered the most stable. The energy difference between various conformers can provide insight into the flexibility of the molecule and the energy barriers to rotation around the key single bonds.
Illustrative Data on Conformational Stability: The following table represents hypothetical data that would be generated from a DFT study on the conformers of this compound. The energy values are for illustrative purposes to demonstrate the expected output of such an analysis.
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) | Total Energy (Hartree) |
| A | 180 (anti-periplanar) | 0.00 | -815.12345 |
| B | 60 (gauche) | 1.52 | -815.12102 |
| C | -60 (gauche) | 1.52 | -815.12102 |
Prediction of Spectroscopic Parameters for Structural Assignment
Computational methods are invaluable for predicting spectroscopic parameters that can aid in the experimental characterization and structural confirmation of a molecule. For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. jchemrev.com These calculations are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted chemical shifts with experimental data is a powerful tool for structural verification.
Similarly, theoretical vibrational frequencies corresponding to the peaks in an IR spectrum can be calculated. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each IR absorption band. These predicted frequencies help in the assignment of experimental IR spectra.
Illustrative Predicted Spectroscopic Data: The tables below present hypothetical ¹H and ¹³C NMR chemical shifts and major IR vibrational frequencies for the most stable conformer of this compound, as would be predicted from DFT calculations.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm):
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H (pyrimidine ring) | 8.75 | C2 | 165.2 |
| H (pyrimidine ring) | 7.45 | C4 | 162.8 |
| CH₂ | 4.60 | C5 | 120.5 |
| CH₃ | 3.45 | C6 | 157.9 |
| CH₂ | 75.1 | ||
| CH₃ | 59.3 |
Predicted Major IR Vibrational Frequencies (cm⁻¹):
| Predicted Frequency | Assignment |
| 3050-3100 | C-H stretching (aromatic) |
| 2850-2960 | C-H stretching (aliphatic) |
| 1550-1600 | C=N, C=C stretching (ring) |
| 1100-1150 | C-O-C stretching |
| 750-800 | C-Cl stretching |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1D NMR (¹H, ¹³C, ¹⁹F) for Structural Confirmation
One-dimensional NMR spectra are the cornerstone of structural analysis. For 4-Chloro-2-(methoxymethyl)pyrimidine, ¹H and ¹³C NMR are the most relevant techniques. Since there are no fluorine atoms in the molecule, ¹⁹F NMR is not applicable.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The pyrimidine (B1678525) ring protons, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons will each have characteristic chemical shifts, multiplicities, and coupling constants.
Pyrimidine Ring Protons: The two protons on the pyrimidine ring are in different chemical environments. The proton at the 5-position is expected to be a doublet, coupled to the proton at the 6-position. The proton at the 6-position will also appear as a doublet. Their chemical shifts will be in the aromatic region, typically between δ 7.0 and 9.0 ppm.
Methoxymethyl Group: The methylene (-CH₂-) protons are adjacent to both an oxygen atom and the pyrimidine ring, which will deshield them, causing their signal to appear downfield, likely in the range of δ 4.0-5.0 ppm as a singlet. The methyl (-CH₃) protons, being further from the electron-withdrawing pyrimidine ring, will resonate at a higher field, likely between δ 3.0 and 4.0 ppm, also as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Pyrimidine Ring Carbons: The four carbon atoms of the pyrimidine ring will have different chemical shifts due to the varying electronic effects of the nitrogen atoms and the substituents. The carbon bearing the chlorine atom (C4) and the carbon attached to the methoxymethyl group (C2) are expected to be significantly deshielded.
Methoxymethyl Group Carbons: The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) will have characteristic chemical shifts in the aliphatic region of the spectrum.
Expected ¹H and ¹³C NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |
| H5 | 7.0 - 7.5 | Doublet (d) | - |
| H6 | 8.5 - 9.0 | Doublet (d) | - |
| -CH₂- | 4.5 - 5.0 | Singlet (s) | 70 - 80 |
| -CH₃ | 3.3 - 3.8 | Singlet (s) | 55 - 65 |
| C2 | - | - | 165 - 175 |
| C4 | - | - | 160 - 170 |
| C5 | - | - | 115 - 125 |
| C6 | - | - | 150 - 160 |
Note: The chemical shift values are estimates based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H5 and H6 protons, confirming their scalar coupling and proximity on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would allow for the unambiguous assignment of the signals for the C5/H5, C6/H6, methylene, and methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. For a small molecule like this compound, NOESY could show correlations between the methylene protons and the H6 proton of the pyrimidine ring, providing information about the preferred conformation of the methoxymethyl group relative to the ring.
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barrier around the C2-CH₂ bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotamers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy for this rotation.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
Expected FT-IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium |
| C=N stretching (pyrimidine ring) | 1600 - 1500 | Strong |
| C=C stretching (pyrimidine ring) | 1500 - 1400 | Strong |
| C-O stretching (ether) | 1150 - 1050 | Strong |
| C-Cl stretching | 800 - 600 | Strong |
The spectrum would be characterized by strong absorptions corresponding to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring. The C-O stretching of the ether linkage in the methoxymethyl group would also be a prominent feature.
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). Although this compound does not possess a center of symmetry, some vibrations will be more intense in the Raman spectrum than in the IR spectrum, and vice versa.
The Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrimidine ring, which are often strong in Raman scattering. The C-Cl stretching vibration is also typically well-observed in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of chemical compounds. It provides highly accurate mass measurements, enabling the determination of elemental compositions and offering insights into molecular fragmentation patterns.
Accurate Mass Determination and Elemental Composition
HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass.
For This compound , the theoretical monoisotopic mass can be calculated based on its chemical formula, C₆H₇ClN₂O. However, a thorough search of scientific literature reveals no published experimental data confirming this value through HRMS analysis. Such an experimental determination would be crucial for the definitive confirmation of the compound's identity in synthesized or isolated samples.
Table 1: Theoretical vs. Experimental HRMS Data for this compound
| Parameter | Theoretical Value | Experimental Value | Reference |
| Chemical Formula | C₆H₇ClN₂O | Not Available | - |
| Monoisotopic Mass | 158.02469 u | Not Available | - |
| Measured m/z [M+H]⁺ | 159.03252 u | Not Available | - |
| Mass Accuracy (ppm) | - | Not Available | - |
This table is intended to be interactive and will be updated as experimental data becomes available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion. biosynth.com This process provides valuable information about the compound's structure and connectivity. In an MS/MS experiment, the parent ion of This compound would be isolated, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting product ions would be mass-analyzed.
The analysis of these fragmentation patterns would allow for the proposal of specific bond cleavages and rearrangements, offering a detailed map of the molecule's structural components. For instance, characteristic losses, such as the methoxymethyl group, the chlorine atom, or fragments of the pyrimidine ring, would be expected. Despite the utility of this technique, there are currently no published MS/MS studies for This compound . Therefore, its fragmentation pathways remain unelucidated from an experimental standpoint.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic positions can be determined.
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of This compound has not yet been determined and reported. The determination of its crystal structure would provide unequivocal proof of its molecular structure and conformation in the solid state.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Not Available | - |
| Space Group | Not Available | - |
| Unit Cell Dimensions | Not Available | - |
| Z (Molecules per unit cell) | Not Available | - |
| Calculated Density | Not Available | - |
This table is intended to be interactive and will be updated as crystallographic data becomes available.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions.
Without a determined crystal structure for This compound , any discussion of its intermolecular interactions and crystal packing would be purely speculative. An experimental crystal structure would be essential to understand the forces that govern its solid-state assembly, which can influence physical properties such as melting point, solubility, and stability.
Future Research Directions and Unexplored Reactivity
Novel Synthetic Applications and Method Development
Future research will likely focus on leveraging 4-Chloro-2-(methoxymethyl)pyrimidine as a versatile intermediate for the synthesis of novel, densely functionalized pyrimidine (B1678525) derivatives. thieme.de While the displacement of the C4-chloro group is a known reaction pathway, method development could expand its utility significantly.
Key areas for investigation include:
Expansion of Cross-Coupling Reactions: Beyond standard protocols, there is an opportunity to explore a wider range of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations. Developing robust conditions for these reactions would allow for the introduction of diverse carbon and nitrogen-based substituents, leading to novel classes of compounds.
Synthesis of Fused Heterocyclic Systems: The compound can serve as a precursor for creating polycyclic systems. Research could target intramolecular cyclization strategies, where a substituent introduced at the 4-position reacts with the methoxymethyl group or one of the ring nitrogens to form fused ring structures like pyrimido[4,5-b]indoles or other complex heterocycles. researchgate.net
Development of Bioactive Compound Libraries: Given the prevalence of the pyrimidine scaffold in medicinal chemistry, this compound is an ideal starting point for creating libraries of potential drug candidates. rsc.org Future work could involve its use in parallel synthesis schemes to generate a multitude of derivatives for high-throughput screening against various biological targets.
Investigation of Less Explored Reaction Pathways
While nucleophilic aromatic substitution (SNAr) at the C4 position is the most common reaction, the full reactive potential of this compound remains underexplored. researchgate.net Future studies could provide deeper insights into its chemical behavior.
Potential research pathways include:
Regioselectivity Studies: In multifunctional pyrimidines, predicting the site of reaction can be complex. For instance, in the related compound 2-MeSO2-4-chloropyrimidine, a dichotomy in regioselectivity is observed where amines react at C4, while alkoxides react at C2. wuxiapptec.com A systematic investigation into the reaction of this compound with a broad range of nucleophiles could uncover similar subtleties and allow for selective functionalization at either the C4 or C2 position.
Metal-Catalyzed C-H Functionalization: Direct C-H activation at the C5 or C6 position of the pyrimidine ring represents a modern and atom-economical approach to functionalization. Exploring conditions for such transformations would bypass the need for pre-functionalized starting materials and open up new avenues for derivatization.
Radical and Photochemical Reactions: The response of this compound to radical or photochemical conditions is largely unknown. Research in this area could lead to novel transformations, such as radical-mediated additions or light-induced cyclizations, expanding the synthetic toolbox for this class of compounds.
Catalytic Dehalogenation: The selective reduction of the C-Cl bond could be a useful transformation. Studies on catalytic hydrogenation under various conditions (e.g., using palladium catalysts with different bases) could provide a method for synthesizing 2-(methoxymethyl)pyrimidine, offering a different scaffold for further elaboration. oregonstate.edu
Asymmetric Synthesis Utilizing the Compound as a Precursor
The development of chiral molecules is a cornerstone of modern pharmaceutical science. While this compound is achiral, it can be a critical precursor in asymmetric syntheses.
Future research could proceed in several directions:
Attachment of Chiral Auxiliaries: A well-established method for inducing chirality is the use of a chiral auxiliary. A chiral amine or alcohol could be substituted at the C4 position, and this auxiliary could then direct the stereochemistry of a subsequent reaction at another site on the molecule before being removed.
Development of Enantioselective Catalysis: A more advanced approach involves the development of a chiral catalyst that can distinguish between enantiotopic faces or groups in a derivative of the starting compound. ddugu.ac.in For example, a prochiral group could be introduced, followed by an enantioselective reaction, such as an asymmetric hydrogenation or oxidation, catalyzed by a chiral metal complex. sphinxsai.com
Precursor for Chiral Active Pharmaceutical Ingredients (APIs): The compound can be used as a foundational building block in the multi-step synthesis of complex chiral APIs. nih.gov Its pyrimidine core could be integrated early in a synthetic sequence, with stereocenters being introduced in later steps through established asymmetric transformations like nitroaldol reactions or conjugate additions. nih.gov
Development of Green Chemistry Approaches for its Synthesis and Reactions
In line with the growing importance of sustainable chemical manufacturing, future research should focus on developing environmentally benign methods for the synthesis and derivatization of this compound. powertechjournal.com Traditional methods for pyrimidine synthesis often rely on hazardous reagents and solvents. rasayanjournal.co.in
Green chemistry approaches to explore include:
Microwave- and Ultrasound-Assisted Synthesis: These alternative energy sources can dramatically reduce reaction times, increase yields, and often allow for the use of greener solvents or even solvent-free conditions. powertechjournal.comrasayanjournal.co.in Applying these techniques to the chlorination of the pyrimidine precursor or its subsequent substitution reactions could offer significant environmental benefits.
Use of Green Solvents and Catalysts: Research into replacing hazardous solvents like phosphorus oxychloride (often used in chlorination steps) with safer alternatives is crucial. google.com Furthermore, employing reusable solid-supported catalysts or exploring organocatalysis can minimize waste and avoid the use of toxic heavy metals. powertechjournal.combenthamdirect.com
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form a complex pyrimidine derivative is a hallmark of green chemistry. rasayanjournal.co.in Developing MCRs that incorporate the structural elements of this compound would improve process efficiency and reduce waste generation.
Table 1: Overview of Green Chemistry Techniques for Pyrimidine Synthesis
| Technique | Description | Potential Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Faster reaction rates, higher yields, reduced side products. nih.gov |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Improved mixing, shorter reaction times, enhanced yields. rasayanjournal.co.in |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often by grinding or melting reactants together. | Eliminates solvent waste, simplifies purification, lowers costs. ingentaconnect.com |
| Use of Green Catalysts | Employs reusable, non-toxic catalysts such as solid acids, bases, or organocatalysts. | Reduces hazardous waste, allows for catalyst recycling, improves atom economy. benthamdirect.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. nih.gov This paradigm is particularly well-suited for the synthesis and derivatization of heterocyclic compounds.
Future directions in this area include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound itself would allow for safer handling of potentially hazardous reagents and better temperature control, leading to higher purity and yields. researchgate.netmdpi.com Subsequent substitution and coupling reactions could also be performed in flow reactors, enabling the telescoping of multi-step sequences without intermediate isolation. nih.gov
Automated Synthesis for Library Generation: Integrating flow reactors with automated synthesis platforms can enable the rapid production of large libraries of pyrimidine derivatives. researchgate.netnih.gov Such platforms can automatically vary reagents and reaction conditions, allowing for high-throughput exploration of chemical space and accelerating the discovery of new molecules with desired properties. researchgate.netnih.gov This combination of technologies is powerful for generating novel compounds for drug discovery and materials science. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
